molecular formula C12H11F3N2O B13207848 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13207848
M. Wt: 256.22 g/mol
InChI Key: CSAAQDVEKNANED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and an isopropyl group attached to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzoic acid and isopropylamine.

    Formation of Intermediate: The 2-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Cyclization: The acid chloride is then reacted with isopropylamine to form the intermediate amide. This intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the desired dihydrophthalazinone compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isopropyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isopropyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-6-methyl-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Propan-2-yl)-6-chloro-1,2-dihydrophthalazin-1-one: Contains a chloro group instead of a trifluoromethyl group.

    2-(Propan-2-yl)-6-bromo-1,2-dihydrophthalazin-1-one: Contains a bromo group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Propan-2-yl)-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

2-propan-2-yl-6-(trifluoromethyl)phthalazin-1-one

InChI

InChI=1S/C12H11F3N2O/c1-7(2)17-11(18)10-4-3-9(12(13,14)15)5-8(10)6-16-17/h3-7H,1-2H3

InChI Key

CSAAQDVEKNANED-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.